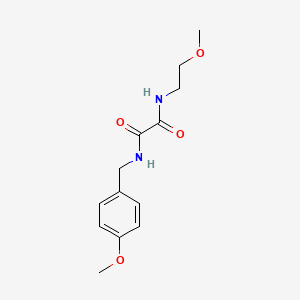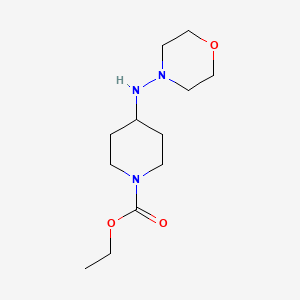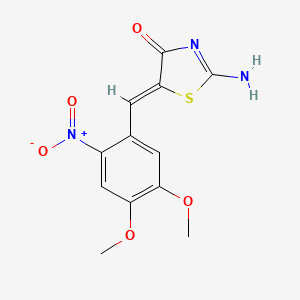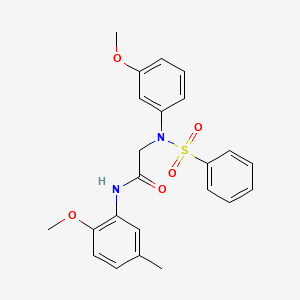
4-(1-naphthyl)-6-oxo-2-(vinylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-naphthyl)-6-oxo-2-(vinylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NVP-BEZ235 and is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
作用機序
NVP-BEZ235 is a dual inhibitor of PI3K and mTOR pathways. PI3K is a lipid kinase that plays a crucial role in cell growth, survival, and metabolism. mTOR is a protein kinase that regulates various cellular processes, including protein synthesis, cell growth, and autophagy. NVP-BEZ235 inhibits both PI3K and mTOR pathways by binding to their respective catalytic domains, thus preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
NVP-BEZ235 has been shown to have several biochemical and physiological effects. In cancer cells, NVP-BEZ235 inhibits cell growth and induces apoptosis (programmed cell death). It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. In addition, NVP-BEZ235 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It also has neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis.
実験室実験の利点と制限
One of the advantages of NVP-BEZ235 is its dual inhibition of PI3K and mTOR pathways, which makes it a potent inhibitor of cancer cell growth. Another advantage is its potential applications in other diseases, such as diabetes and neurodegenerative diseases. However, there are also some limitations to using NVP-BEZ235 in lab experiments. One limitation is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal models.
将来の方向性
There are several future directions for research on NVP-BEZ235. One direction is to study its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of PI3K and mTOR pathways. Additionally, more studies are needed to understand the mechanisms of action of NVP-BEZ235 in other diseases, such as diabetes and neurodegenerative diseases. Finally, more research is needed to optimize the dosing and administration of NVP-BEZ235 in animal models and clinical trials.
合成法
The synthesis of NVP-BEZ235 involves several steps, including the reaction of 2-aminonicotinic acid with acetic anhydride, followed by the reaction of the resulting compound with 1-naphthylisothiocyanate. The final step involves the reaction of the intermediate compound with vinyl magnesium bromide and subsequent cyclization to form the tetrahydro-pyridine ring. The yield of NVP-BEZ235 is around 15% and the final product is obtained after several purification steps.
科学的研究の応用
NVP-BEZ235 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. NVP-BEZ235 works by inhibiting the PI3K and mTOR pathways, which are known to play a crucial role in cancer cell growth and survival. In addition to cancer treatment, NVP-BEZ235 has also been studied for its potential applications in other diseases, such as diabetes, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
6-ethenylsulfanyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-22-18-16(11-19)15(10-17(21)20-18)14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15H,1,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJCTQGNDRPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=C(C(CC(=O)N1)C2=CC=CC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethenylsulfanyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)

![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)

![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)


![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)